molecular formula C17H13N3OS B2560169 4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 946309-82-6

4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2560169
CAS No.: 946309-82-6
M. Wt: 307.37
InChI Key: LCSQQDQRMRKGNJ-UHFFFAOYSA-N
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Description

4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative of significant interest in medicinal chemistry for the development of novel antimicrobial agents . The benzothiazole scaffold is recognized for its versatile biological activities and is present in compounds under investigation to combat the growing problem of antibacterial resistance . This specific compound is designed for research applications aimed at understanding its potential mechanism of action and efficacy. Benzothiazole derivatives have been demonstrated to exert potent antibacterial effects, particularly against strains like Staphylococcus aureus , by targeting and inhibiting essential bacterial enzymes . One primary mechanism through which related compounds act is the inhibition of the dihydropteroate synthase (DHPS) enzyme . DHPS is a key enzyme in the folate biosynthesis pathway in bacteria, and its inhibition disrupts nucleotide synthesis, thereby curtailing bacterial growth . Furthermore, benzothiazole-based molecules have also shown activity as inhibitors of bacterial DNA gyrase, a critical enzyme for DNA replication, offering another potential route for their antibacterial effects . Researchers can utilize this compound to probe its specific interactions with these enzymatic targets and evaluate its antimicrobial potential. Beyond antimicrobial applications, the benzothiazole core is a privileged structure in drug discovery, with well-documented applications in the development of antitumor agents . This broad relevance adds to the compound's value as a versatile chemical tool for various biochemical and pharmacological investigations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-3-8-14-15(11(10)2)19-17(22-14)20-16(21)13-6-4-12(9-18)5-7-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSQQDQRMRKGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3)

  • Substituents : Dichloro (4,5-positions) vs. dimethyl in the target compound.
  • The dichloro analog has a higher molecular weight (C₁₅H₇Cl₂N₃OS vs. C₁₆H₁₃N₃OS for the target) and increased lipophilicity (ClogP ~3.2 vs. ~2.8), which may enhance membrane permeability but also toxicity .

MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide)

  • Substituents : 5-methoxy on benzothiazole and an additional pyridinylmethyl group.
  • Biological Activity : Exhibits potent activity against drug-sensitive yeast (IC₅₀ = 8.1 µM) but is inactive against wild-type S. cerevisiae, highlighting the role of efflux pumps in resistance . The target compound’s lack of a pyridinylmethyl group may reduce steric hindrance, improving binding in certain targets like CYP51 .

Analogues with Modified Benzamide Substituents

4-cyano-N-(phenylcarbamothioyl)benzamide

  • Core Structure : Replaces benzothiazole with a phenylcarbamothioyl group.
  • Activity : Shows moderate macrophage migration inhibition, suggesting the benzothiazole moiety in the target compound may confer specificity for different biological targets .

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide

  • Substituents : Fluorine at the ortho position of benzamide.
  • Crystallography: Fluorine’s electronegativity enhances crystal packing stability, as seen in slow evaporation growth methods . The target compound’s cyano group may similarly influence crystallinity but with distinct hydrogen-bonding capabilities .

Pharmacokinetic and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight ClogP Key Substituents Notable Activity/Properties
Target Compound C₁₆H₁₃N₃OS 311.36 ~2.8 4,5-dimethyl, 4-cyano N/A (theoretical)
4,5-dichloro analog C₁₅H₇Cl₂N₃OS 360.21 ~3.2 4,5-dichloro, 4-cyano Higher lipophilicity
MMV001239 C₂₁H₁₇N₅O₂S 415.45 ~3.0 5-methoxy, pyridinylmethyl Yeast IC₅₀ = 8.1 µM
N-(1,3-benzothiazol-2-yl)benzamide C₁₄H₁₀N₂OS 254.30 ~2.5 Unsubstituted benzamide Crystallizes in monoclinic system

Mechanistic Insights and Docking Studies

  • Binding Interactions: Docking studies of analogs (e.g., 3ANS complex) reveal that the cyano group forms hydrogen bonds with catalytic residues in soluble epoxide hydrolase (sEH), while methyl groups enhance hydrophobic interactions .
  • Resistance Profiles : The absence of efflux pumps in engineered yeast strains (e.g., ABC16-Monster) amplifies the target compound’s activity, suggesting that wild-type resistance mechanisms may limit efficacy in unmodified systems .

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